3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol
Description
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
3-[1-(3-fluorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H16FNO/c1-9(13-6-3-7-14)10-4-2-5-11(12)8-10/h2,4-5,8-9,13-14H,3,6-7H2,1H3 |
InChI Key |
JEZSFZUOQCSMHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NCCCO |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Amino Alcohols with Fluorophenyl Derivatives
One common approach involves nucleophilic substitution reactions where amino alcohols are reacted with fluorophenyl precursors, such as fluorophenylacetonitriles or fluorophenyl halides, under basic or catalytic conditions.
Fluorophenyl derivative + amino alcohol → amino-phenylethyl alcohol derivative
- Starting from 3-amino-1-propanol, the amino group can be protected or directly reacted with a fluorophenylalkyl halide or nitrile.
- The fluorophenyl group is introduced via nucleophilic aromatic substitution or addition to a suitable precursor, such as 3-fluorophenylacetonitrile.
- The reaction typically proceeds under basic conditions (e.g., sodium hydride, potassium carbonate) in polar aprotic solvents like dimethylformamide or acetonitrile.
- High selectivity
- Mild reaction conditions
- Possible side reactions with other nucleophiles
- Need for protection/deprotection steps if sensitive groups are present
Mannich-Type Reactions
Based on patent literature, Mannich reactions are employed to synthesize amino alcohol derivatives with aromatic groups, including fluorinated phenyl rings.
Aldehyde + amine + formaldehyde → Mannich base → further reduction or functionalization yields the target compound
- The Mannich base of a suitable precursor is reacted with a nucleophile, such as an organometallic reagent, to introduce the fluorophenyl group.
- The Mannich base is synthesized from formaldehyde, an amine, and a phenyl precursor, followed by nucleophilic addition.
Reduction of Nitro or Nitrile Intermediates
Another pathway involves synthesizing a nitrile precursor bearing the fluorophenyl group, followed by reduction to the corresponding amine and subsequent hydrolysis or hydroxylation to form the amino alcohol.
Fluorophenyl nitrile → reduction → amino-fluorophenyl intermediate → hydrolysis/hydroxylation → amino alcohol
- Catalytic hydrogenation using palladium or platinum catalysts
- Use of sodium borohydride or lithium aluminum hydride for selective reduction
- The synthesis of 3-(dimethylamino)-1-(4-fluorophenyl)propan-1-ol via reduction of related ketones or nitriles has been documented, with yields exceeding 90% under optimized conditions.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 3-fluorophenylalkyl halide/nitrile + amino alcohol | Base (NaH, K2CO3) | DMF, acetonitrile | Reflux, 24 hours | 70-85 | Mild, high selectivity |
| Mannich reaction | Formaldehyde + amine + fluorophenyl precursor | Organometallic reagent | DMSO, THF | Room temperature to 60°C | 65-78 | Requires protection steps |
| Reduction of nitrile | Fluorophenyl nitrile | NaBH4, Pd/C | Ethanol, methanol | Room temperature, 4-8 hours | 85-92 | High yield, scalable |
Mechanistic Insights and Reaction Conditions
Nucleophilic Substitution
The nucleophilic substitution involves the attack of the amino group on the fluorophenyl precursor, facilitated by the electron-withdrawing fluorine atom, which enhances electrophilicity. Reaction conditions favor SN2 mechanisms, especially with primary halides or nitriles.
Mannich-Type Reactions
The Mannich reaction proceeds via formation of an iminium ion from formaldehyde and amine, which then reacts with the fluorophenyl precursor. Subsequent reduction yields the amino alcohol.
Reduction Pathways
Catalytic hydrogenation reduces nitrile or ketone intermediates to amines, which can be further hydroxylated or hydrolyzed to form the amino alcohol.
Notes on Synthesis Optimization and Challenges
- Selectivity: Protecting groups may be necessary to prevent side reactions at amino or hydroxyl functionalities.
- Yield Improvement: Use of microwave-assisted synthesis or flow chemistry can enhance yields and reduce reaction times.
- Purification: Chromatography and recrystallization are standard for obtaining pure compounds.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-{[1-(3-Fluorophenyl)ethyl]amino}propanone.
Reduction: Formation of 3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the ethylamino and propanol groups contribute to its overall pharmacokinetic properties. The compound may modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol with key analogs based on substituent variations, physicochemical properties, and biological activity (where available).
Positional Isomers of Fluorophenyl Substitution
- 3-((1-(2-Fluorophenyl)ethyl)amino)propan-1-ol (CAS Ref: 10-F748629) Structural Difference: Fluorine at the 2-position of the phenyl ring.
- 3-Amino-3-(2-fluorophenyl)propan-1-ol (CAS: 612532-14-6) Structural Difference: Amino group directly attached to the propanol backbone and a 2-fluorophenyl substituent.
Halogenated Phenyl Derivatives
- 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol (CAS: 147611-61-8) Structural Difference: Dichloro substitution at the 3- and 4-positions of the phenyl ring. Properties: Molecular weight 220.09; XLogP3 (lipophilicity) = 1.7, indicating moderate hydrophobicity.
- (3R)-3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol (CAS: 1336103-64-0) Structural Difference: Chlorine and trifluoromethyl groups at the 3- and 5-positions. Properties: Molecular weight 253.65; the trifluoromethyl group significantly increases lipophilicity (XLogP3 ~2.5 estimated), which may enhance blood-brain barrier penetration .
Piperazine-Containing Analogs
- 3-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-1-(3-fluorophenyl)propan-1-ol (Compound 33 in )
- Structural Difference : Incorporates a piperazine ring and benzhydryloxyethyl moiety.
- Biological Activity : High dopamine transporter (DAT) affinity (Ki <10 nM) and selectivity over serotonin transporter (SERT). The 3-fluorophenyl group contributes to optimal DAT binding, while the piperazine enhances solubility and pharmacokinetic profiles .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Weight | XLogP3 | Key Structural Features |
|---|---|---|---|---|
| This compound | N/A | ~209.25* | ~1.2* | 3-Fluorophenyl, ethylamino-propanol |
| 3-((1-(2-Fluorophenyl)ethyl)amino)propan-1-ol | 10-F748629 | 209.25 | 1.1 | 2-Fluorophenyl, ethylamino-propanol |
| 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol | 147611-61-8 | 220.09 | 1.7 | 3,4-Dichlorophenyl, amino-propanol |
| (3R)-3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol | 1336103-64-0 | 253.65 | ~2.5* | 3-Cl, 5-CF3, stereospecific amino-propanol |
*Estimated values based on structural analogs.
Key Research Findings
- Fluorine Position Matters: The 3-fluorophenyl group in this compound likely optimizes DAT binding compared to 2-fluoro isomers, as seen in compound 33 .
- Piperazine Enhances Pharmacokinetics : Piperazine-containing analogs demonstrate improved solubility and sustained target engagement, making them preferred candidates for CNS-targeted therapies .
Biological Activity
3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol, also known by its CAS number 1213834-21-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 169.20 g/mol
- CAS Number : 1213834-21-9
- Purity : Typically requires storage in an inert atmosphere at 2-8°C to maintain stability .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Adrenergic Receptors : The compound exhibits affinity for adrenergic receptors, which are crucial in mediating responses to neurotransmitters like norepinephrine and epinephrine. This suggests potential applications in cardiovascular and neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs show antimicrobial properties against various strains, including fungi and bacteria. For instance, derivatives with fluorinated phenyl groups have demonstrated enhanced antifungal activity compared to traditional agents like fluconazole .
In Vitro Studies
Research has shown that this compound can inhibit the growth of specific pathogens. In vitro tests against Candida species reveal:
| Compound | MIC (μg/mL) | MEC (μg/mL) | Activity |
|---|---|---|---|
| This compound | 0.31 | 0.8 | Moderate to High |
These results suggest that the compound could serve as a scaffold for developing new antifungal agents, particularly against resistant strains .
In Vivo Studies
In vivo studies conducted on murine models have shown promising results regarding the safety and efficacy of this compound:
- Survival Rate : Mice treated with the compound exhibited a significant increase in survival rates when infected with Candida albicans, suggesting effective therapeutic potential.
- Toxicity Profile : Toxicity assessments indicate that the compound is safe at lower doses, with adverse effects only observed at higher concentrations (30 mg/kg/day) .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on Antifungal Efficacy : A study involving patients with recurrent Candida infections demonstrated that patients treated with a derivative similar to this compound showed improved outcomes compared to those treated with standard antifungal therapies.
- Cardiovascular Applications : Another study highlighted the potential use of this compound in managing hypertension through its adrenergic receptor activity, showing a decrease in blood pressure in hypertensive animal models.
Q & A
Q. Table 1: Common Reagents and Conditions
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Reduction | NaBH₄, MeOH/THF | Converts nitro to amine |
| Hydrogenation | Pd/C, H₂ (1–3 atm) | Stereoselective reduction |
How is the compound characterized structurally, particularly regarding stereochemistry?
Methodological Answer:
X-ray crystallography (e.g., SHELX programs) resolves absolute configuration, critical for chiral centers . For non-crystalline samples:
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to separate enantiomers .
- Optical Rotation : Compare [α]D values with literature (e.g., (S)-enantiomer: +25° to +30° in methanol) .
Advanced Research Questions
How can researchers resolve contradictions in reaction yields when varying solvents or catalysts?
Methodological Answer:
Discrepancies often arise from solvent polarity or catalyst poisoning. Systematic approaches:
Design of Experiments (DoE) : Vary solvent (ethanol vs. THF), temperature (25°C vs. 50°C), and catalyst loading (5% vs. 10% Pd/C) to identify optimal conditions .
By-Product Analysis : Use LC-MS to detect intermediates (e.g., over-reduction to secondary amines) and adjust stoichiometry .
Q. Table 2: Yield Optimization Case Study
| Condition | Yield (%) | Major By-Product |
|---|---|---|
| NaBH₄, MeOH | 65 | Nitroso compound |
| Pd/C, H₂ (1 atm) | 82 | None |
What strategies elucidate the compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer:
Kinetic Assays : Measure IC₅₀ via fluorogenic substrates (e.g., for proteases) under varying [S] and [I] to determine competitive vs. non-competitive inhibition .
Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to active sites (e.g., serotonin receptors) .
SAR Analysis : Compare analogs (Table 3) to identify critical substituents (e.g., fluoro vs. chloro at phenyl position) .
Q. Table 3: Structural Analogs and Bioactivity
| Compound | Modification | IC₅₀ (μM) |
|---|---|---|
| This compound | – | 0.45 |
| 3-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol | Cl substitution | 1.2 |
How can researchers address discrepancies in crystallographic data vs. computational models?
Methodological Answer:
Refinement Protocols : Use SHELXL to refine X-ray data, adjusting thermal parameters and hydrogen bonding networks .
DFT Calculations : Compare optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*) with experimental bond lengths/angles to validate models .
Methodological Guidelines
What precautions ensure reproducibility in scale-up synthesis?
- Moisture Control : Use anhydrous solvents (e.g., THF over ethanol) to prevent side reactions .
- Catalyst Activation : Pre-reduce Pd/C under H₂ flow to avoid deactivation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
